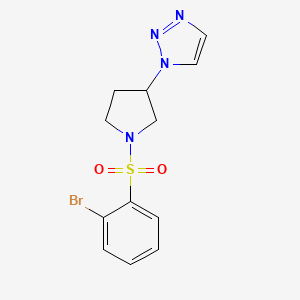

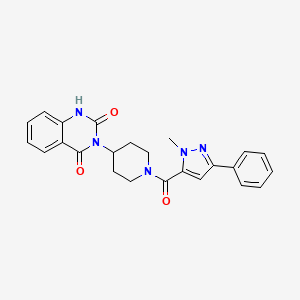

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

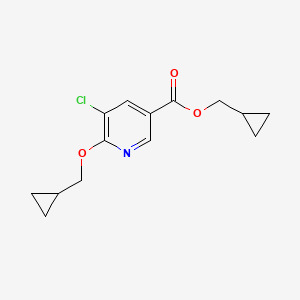

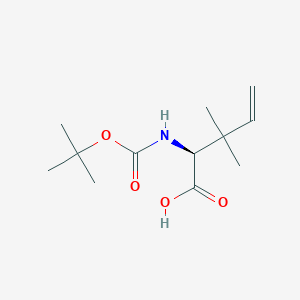

The compound “1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . The molecule also contains a sulfonyl group attached to a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrrolidine and 1,2,3-triazole rings contribute to the three-dimensionality of the molecule. The sulfonyl group attached to the bromophenyl group likely adds further complexity to the molecule’s structure .Scientific Research Applications

Regiocontrolled Synthesis of Polysubstituted Pyrroles

This research outlines the use of 1-sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, reacting with allenes in the presence of a nickel(0) catalyst to produce polysubstituted pyrroles. This method highlights the compound's role in facilitating the synthesis of complex pyrrole structures, indicating its importance in organic synthesis and potential applications in pharmaceuticals (Miura et al., 2013).

Synthesis and Surface Activity of 1,2,4-Triazole Derivatives

Another study demonstrates the utility of related triazole compounds in synthesizing biologically active heterocycles with antimicrobial properties and their use as surface-active agents. This indicates the compound's potential in creating substances that could be beneficial in medical and industrial applications (El-Sayed, 2006).

Inhibitors against Caspase-3

Research on isatin 1,2,3-triazoles, including structures related to the compound , has shown potent inhibitory activity against caspase-3. This suggests its relevance in therapeutic applications, particularly in developing treatments for diseases involving apoptosis (Jiang & Hansen, 2011).

Nickel-catalysed Denitrogenative Alkyne Insertion Reactions

The compound's framework facilitates nickel-catalyzed reactions leading to the formation of substituted pyrroles, highlighting its role in synthetic chemistry to produce compounds with potential pharmacological activities (Miura, Yamauchi, & Murakami, 2009).

Preparation of Triazoloindoles and α-Imino Rhodium Carbene Precursors

This compound is involved in the synthesis of triazoloindoles through tandem copper catalysis, indicating its utility in constructing valuable indole molecules, which are significant in medicinal chemistry (Xing et al., 2014).

properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2S/c13-11-3-1-2-4-12(11)20(18,19)16-7-5-10(9-16)17-8-6-14-15-17/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJYAQQBRGNWDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)

![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)